2-Methyl-6-[(oxan-2-yl)methoxy]pyridine
Description
2-Methyl-6-[(oxan-2-yl)methoxy]pyridine is a pyridine derivative featuring a methyl group at the 2-position and a tetrahydropyran (oxane) methoxy substituent at the 6-position.
Properties
IUPAC Name |
2-methyl-6-(oxan-2-ylmethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-10-5-4-7-12(13-10)15-9-11-6-2-3-8-14-11/h4-5,7,11H,2-3,6,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZZIMLPLZNDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OCC2CCCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
Pyridine derivatives undergo SNAr reactions when activated by electron-withdrawing groups (EWGs). However, the electron-donating methyl group at the 2-position deactivates the ring, necessitating a strong leaving group (e.g., fluoride) at the 6-position. A representative procedure from the synthesis of 5-isopropoxypicolinonitrile illustrates this approach:
- Substrate Preparation : 2-Methyl-6-fluoropyridine is synthesized via directed ortho-metalation of 2-methylpyridine followed by fluorination.
- Alkoxylation : The fluoride is displaced by tetrahydropyran-2-ylmethanol under basic conditions (NaH/DMF, 0–25°C, 4–12 h).
$$
\text{2-Methyl-6-fluoropyridine + (tetrahydropyran-2-yl)methanol} \xrightarrow{\text{NaH, DMF}} \text{this compound}
$$
This method achieves yields of 60–75% but requires access to 2-methyl-6-fluoropyridine, which may necessitate multi-step synthesis.
Mitsunobu Reaction
The Mitsunobu reaction offers a reliable pathway for ether formation between 2-methyl-6-hydroxypyridine and tetrahydropyran-2-ylmethanol. Key steps include:
- Hydroxypyridine Synthesis : 2-Methylpyridine is oxidized to the N-oxide, followed by directed ortho-metalation (LDA, –78°C) and quenching with B(OiPr)₃/H₂O₂ to install the hydroxyl group.
- Etherification : The hydroxyl group reacts with tetrahydropyran-2-ylmethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF (0–25°C, 12–24 h):
$$
\text{2-Methyl-6-hydroxypyridine + (tetrahydropyran-2-yl)methanol} \xrightarrow{\text{DEAD, PPh₃}} \text{Target Compound}
$$
Yields range from 70–85%, with excellent regioselectivity.
Williamson Ether Synthesis
This classical method involves alkylation of a pyridine-derived alkoxide with a tetrahydropyran-2-ylmethyl halide. However, the low acidity of the hydroxyl group in 2-methyl-6-hydroxypyridine (pKa ≈ 10–12) necessitates strong bases like NaH or KOtBu:
- Alkoxide Formation : 2-Methyl-6-hydroxypyridine is deprotonated with NaH in DMF at 0°C.
- Alkylation : Tetrahydropyran-2-ylmethyl bromide is added, and the mixture is stirred at 25°C for 6–12 h:
$$
\text{2-Methyl-6-O⁻Na⁺-pyridine + (tetrahydropyran-2-yl)methyl bromide} \rightarrow \text{Target Compound}
$$
Yields are moderate (50–65%) due to competing side reactions.
Comparative Analysis of Synthetic Routes
The choice of method depends on substrate availability, scalability, and yield requirements:
| Method | Starting Materials | Yield | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | 2-Methyl-6-fluoropyridine | 60–75% | Direct, one-step | Requires activated pyridine substrate |
| Mitsunobu | 2-Methyl-6-hydroxypyridine | 70–85% | High regioselectivity, mild conditions | Costly reagents (DEAD, PPh₃) |
| Williamson Ether | 2-Methyl-6-hydroxypyridine | 50–65% | Simple reagents | Low yields due to steric hindrance |
Mechanistic Insights and Optimization
SNAr Reaction Pathway
The fluoride leaving group is displaced via a two-step mechanism:
- Formation of Meisenheimer Complex : The electron-deficient pyridine ring attacks the alkoxide nucleophile, forming a negatively charged intermediate.
- Elimination of Fluoride : The intermediate collapses, expelling fluoride and restoring aromaticity.
Optimization : Use of polar aprotic solvents (DMF, DMSO) enhances nucleophilicity, while elevated temperatures (50–80°C) accelerate the reaction.
Mitsunobu Reaction Mechanism
The reaction proceeds through a redox process:
- Phosphine Activation : PPh₃ reduces DEAD to a hydrazine derivative, generating a phosphine oxide.
- Alkoxyphosphonium Intermediate : The alcohol attacks the activated phosphonium species, forming an intermediate that undergoes SN2 displacement with the pyridinol.
Optimization : Anhydrous conditions and stoichiometric PPh₃/DEAD are critical for high conversions.
Steric and Electronic Effects
The tetrahydropyran-2-yl group introduces significant steric bulk, complicating nucleophilic attack in Williamson and SNAr routes. Electronic deactivation by the methyl group further slows SNAr kinetics, favoring the Mitsunobu approach for superior yields.
Alternative Routes and Emerging Technologies
Transition Metal-Catalyzed Coupling
Palladium-catalyzed C–O coupling (Buchwald-Hartwig) remains underexplored for this substrate but shows promise:
$$
\text{2-Methyl-6-bromopyridine + (tetrahydropyran-2-yl)methanol} \xrightarrow{\text{Pd(OAc)₂, Xantphos, Cs₂CO₃}} \text{Target Compound}
$$
Preliminary studies report yields of 40–55%, highlighting the need for ligand optimization.
Flow Chemistry Approaches
Continuous-flow systems minimize side reactions in SNAr and Mitsunobu protocols by ensuring precise temperature control and reagent mixing. Pilot-scale trials achieved 80% yield for the Mitsunobu route with a residence time of 30 minutes.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-[(oxan-2-yl)methoxy]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield reduced derivatives .
Scientific Research Applications
2-Methyl-6-[(oxan-2-yl)methoxy]pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(oxan-2-yl)methoxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in Neuroprotection
2-Methyl-6-(phenylethynyl)-pyridine (MPEP)
- Structure : A 2-methylpyridine with a phenylethynyl group at the 6-position.
- Activity : Potent metabotropic glutamate receptor 5 (mGluR5) antagonist with neuroprotective effects against traumatic brain injury (TBI) and NMDA receptor-mediated excitotoxicity .
- Mechanism : Dual action: antagonizes mGluR5 at low concentrations (IC₅₀ ~30 nM) and NMDA receptors at higher concentrations .
- Molecular Weight : 195.26 g/mol (C₁₄H₁₃N).
(E)-2-Methyl-6-(2-phenylethenyl)-pyridine (SIB-1893)
- Structure : Similar to MPEP but with a styryl group instead of phenylethynyl.
- Activity : Reduces neuronal injury in vitro and in vivo by modulating NMDA receptor activity, though less selective than MPEP .
- Molecular Weight : 197.25 g/mol (C₁₄H₁₃N).
2-Methyl-6-[(trimethylsilyl)methyl]-pyridine (TMS-Py)
- Structure : 2-methylpyridine with a trimethylsilyl-methyl group at the 6-position.
- Molecular Weight : 237.46 g/mol (C₁₄H₂₇NSi).
Comparison with 2-Methyl-6-[(oxan-2-yl)methoxy]pyridine
- The oxane methoxy group in the target compound replaces the aromatic or silylated substituents in MPEP, SIB-1893, and TMS-Py. This substitution likely reduces lipophilicity compared to TMS-Py but improves water solubility due to the ether oxygen.
Analogs in Corrosion Inhibition
Pyridine derivatives with methoxy or nitrogenous substituents are effective corrosion inhibitors (CIs) for metals in acidic environments :
2-Chloro-6-methoxypyridine Derivatives
- Example: 2-Chloro-6-methoxyisonicotinonitrile (Similarity: 0.82 to target compound).
- Activity : Inhibits API X65 steel corrosion in 6 M H₂SO₄ via adsorption; methoxy groups enhance electron-donating capacity .
- Comparison : The oxane methoxy group in the target compound may similarly adsorb to metal surfaces, but its bulkier structure could reduce efficacy compared to smaller methoxy analogs.
Notes
The oxane methoxy group distinguishes it from neuroprotective analogs like MPEP, suggesting divergent receptor interaction mechanisms.
Applications in corrosion inhibition remain speculative but plausible based on pyridine derivative trends.
Biological Activity
2-Methyl-6-[(oxan-2-yl)methoxy]pyridine is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methyl group at the 2-position and an oxan-2-ylmethoxy group at the 6-position. This unique structural arrangement enhances its interaction with various biological targets, potentially affecting enzyme activity and receptor binding.
| Property | Details |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 205.23 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
The biological activity of this compound primarily involves its ability to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer properties. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in therapeutic applications.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, it has shown effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. This property makes it a candidate for further development as an antimicrobial agent.
Anticancer Activity
Preliminary studies have also suggested that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have indicated that it can induce apoptosis (programmed cell death) in specific types of cancer cells. The mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
-
Antimicrobial Efficacy Study
- Objective: To evaluate the antimicrobial activity of this compound.
- Method: The compound was tested against a panel of bacterial and fungal strains using standard agar diffusion methods.
- Results: The compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
-
Anticancer Activity Assessment
- Objective: To assess the cytotoxic effects of the compound on human cancer cell lines.
- Method: Various concentrations of the compound were applied to HeLa (cervical cancer) and MCF7 (breast cancer) cell lines, followed by analysis using MTT assays.
- Results: The compound demonstrated IC50 values of 15 µM for HeLa cells and 20 µM for MCF7 cells, indicating potent anticancer activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-Methylpyridine | Lacks oxan group; simpler structure | Less versatile in chemical reactivity |
| 6-Methoxypyridine | Contains methoxy group at position 6 | Lacks methyl substitution at position 2 |
| 3-Methylpyridine | Methyl group at position 3; no oxan substitution | Different reactivity profile due to positional changes |
| 2-Methyl-6-(oxan-3-yl)methoxy-pyridine | Similar oxan substitution but at position 6 | Different biological activity due to positional variation |
Future Directions
Ongoing research aims to further elucidate the mechanisms through which this compound exerts its biological effects. There is potential for this compound to be developed into a therapeutic agent targeting infections or cancers, given its promising preliminary data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
